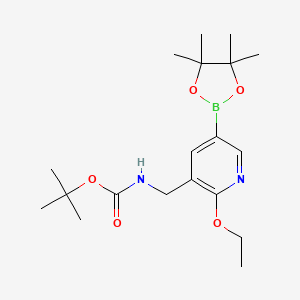
3,5-Dichloro-2-hydroxy-4-(trifluoromethyl)benzoic acid, 97%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dichloro-2-hydroxy-4-(trifluoromethyl)benzoic acid (abbreviated as DCHTB) is a compound belonging to the family of carboxylic acids. It is a white, crystalline solid, with a molecular weight of 248.5 g/mol and a melting point of 75-77°C. DCHTB is used in a variety of scientific research applications, including synthesis and drug development.
科学的研究の応用
3,5-Dichloro-2-hydroxy-4-(trifluoromethyl)benzoic acid, 97% is used in a variety of scientific research applications. It is used as a reagent in the synthesis of novel compounds, such as aryl amides, sulfonamides, and pyridines. It is also used as a starting material for the synthesis of drugs and other pharmaceutical agents. 3,5-Dichloro-2-hydroxy-4-(trifluoromethyl)benzoic acid, 97% has also been used in the synthesis of organic light-emitting diodes (OLEDs).
作用機序
3,5-Dichloro-2-hydroxy-4-(trifluoromethyl)benzoic acid, 97% acts as a proton acceptor, allowing for the transfer of protons from one molecule to another. This proton transfer is essential for the synthesis of new molecules, as well as for the synthesis of drugs and other pharmaceutical agents.
Biochemical and Physiological Effects
3,5-Dichloro-2-hydroxy-4-(trifluoromethyl)benzoic acid, 97% has been shown to have a variety of biochemical and physiological effects. In studies involving rats, 3,5-Dichloro-2-hydroxy-4-(trifluoromethyl)benzoic acid, 97% has been shown to inhibit the activity of the enzyme catechol-O-methyltransferase (COMT). This enzyme plays an important role in the metabolism of catecholamines, such as dopamine, epinephrine, and norepinephrine. In addition, 3,5-Dichloro-2-hydroxy-4-(trifluoromethyl)benzoic acid, 97% has been shown to inhibit the activity of the enzyme cytochrome P450 2D6 (CYP2D6). This enzyme plays an important role in the metabolism of drugs and other xenobiotics.
実験室実験の利点と制限
3,5-Dichloro-2-hydroxy-4-(trifluoromethyl)benzoic acid, 97% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it has a high yield in the synthesis of new compounds. It is also relatively stable, with a shelf life of several months. However, 3,5-Dichloro-2-hydroxy-4-(trifluoromethyl)benzoic acid, 97% has some limitations for laboratory use. It is a corrosive compound and can cause skin irritation, so it should be handled with care. In addition, it is a highly reactive compound, and should be stored in a cool, dry place.
将来の方向性
There are several potential future directions for research involving 3,5-Dichloro-2-hydroxy-4-(trifluoromethyl)benzoic acid, 97%. One potential direction is to explore its potential applications in drug development. In particular, research could be conducted to investigate the potential of 3,5-Dichloro-2-hydroxy-4-(trifluoromethyl)benzoic acid, 97% as a drug delivery system. Additionally, research could be conducted to investigate the potential of 3,5-Dichloro-2-hydroxy-4-(trifluoromethyl)benzoic acid, 97% as a prodrug. This could involve the synthesis of novel compounds that are activated by 3,5-Dichloro-2-hydroxy-4-(trifluoromethyl)benzoic acid, 97%, leading to increased potency and efficacy. Finally, research could be conducted to investigate the potential of 3,5-Dichloro-2-hydroxy-4-(trifluoromethyl)benzoic acid, 97% for the synthesis of organic light-emitting diodes (OLEDs). This could involve the development of new chemistries for the synthesis of OLEDs, as well as the development of new materials for OLEDs.
合成法
3,5-Dichloro-2-hydroxy-4-(trifluoromethyl)benzoic acid, 97% can be synthesized in a two-step reaction. The first step involves the reaction of 3,5-dichlorobenzoic acid with trifluoromethanesulfonic anhydride in the presence of pyridine. The second step involves the reaction of the resulting intermediate with sodium hydroxide. The reaction yields a product with a yield of 97%.
特性
IUPAC Name |
3,5-dichloro-2-hydroxy-4-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F3O3/c9-3-1-2(7(15)16)6(14)5(10)4(3)8(11,12)13/h1,14H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIXHBEIZHMJMFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)C(F)(F)F)Cl)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50698658 |
Source


|
| Record name | 3,5-Dichloro-2-hydroxy-4-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50698658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50343-81-2 |
Source


|
| Record name | 3,5-Dichloro-2-hydroxy-4-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50698658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

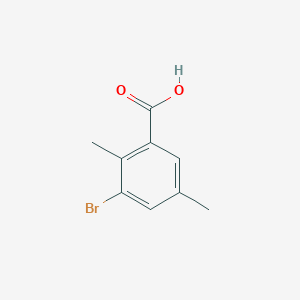

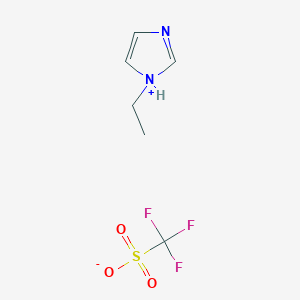
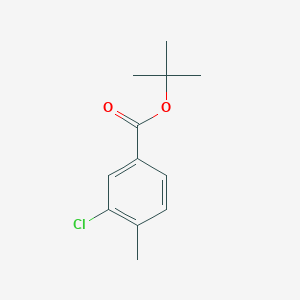



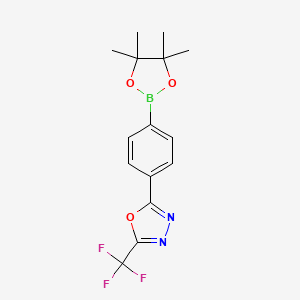
![3-Bromo-2-[[(t-butyldimethylsilyl)oxy]methyl]aniline](/img/structure/B6323061.png)


